(5-Dimethylaminonaphthalene-1-sulfonamido) benzene

Overview

Description

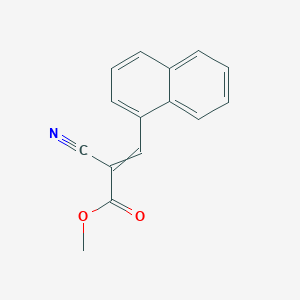

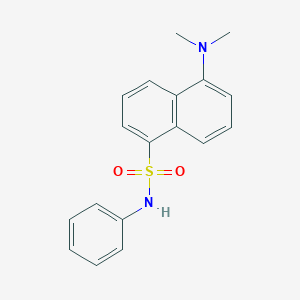

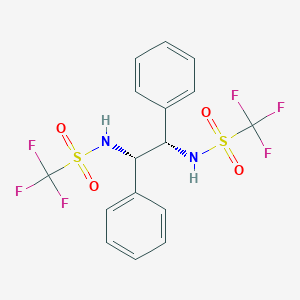

“(5-Dimethylaminonaphthalene-1-sulfonamido) benzene” is a chemical compound with the molecular formula C18H18N2O2S . It has an average mass of 326.413 Da and a monoisotopic mass of 326.108887 Da . This compound is utilized in various scientific research fields, including organic synthesis, pharmaceuticals, and fluorescence imaging.

Molecular Structure Analysis

The molecular structure of “(5-Dimethylaminonaphthalene-1-sulfonamido) benzene” consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Relevant Papers One relevant paper is "Interaction Between 5-Dimethylaminonaphthalene-1-Sulfonamido and Human Serum Albumin" . The paper used the fluorescence of DNSA (5-dimethyl-aminonaphthalene-1-sulfonamido) in solution with human serum albumin to study the binding characteristics of DNSA to this protein. Such binding is apparently hydrophobic in nature and occurs near the tryptophan residue of the protein .

Scientific Research Applications

Green Chemistry Solvent Applications

Dansyl-aniline: derivatives have been explored as potential non-toxic replacements for common polar aprotic solvents . This application is significant in the field of green chemistry, where there is a push for more environmentally friendly and sustainable chemical processes.

Fluorescent Probes for Heavy Metal Detection

The compound has been used to synthesize Schiff-base ligands for fluorescent probes, which are instrumental in detecting heavy-metal-based nanomaterials in aqueous solutions . This is particularly important for environmental monitoring and safety.

White Light Emission in Organic Compounds

A mixture involving Dansyl-aniline has been reported to produce almost pure white light emission (WLE) when combined with other fluorescent organic compounds . This has implications for the development of new lighting technologies and display systems.

Accelerated Nucleophilic Substitution Reactions

Dansyl-aniline: has been utilized to accelerate nucleophilic substitution reactions, which are fundamental in organic synthesis . This enhances the efficiency of chemical reactions, which is beneficial for pharmaceutical and material science research.

Drug and Gene Delivery Systems

The compound’s derivatives have been incorporated into amphiphilic block copolymer micelles for co-loading with drugs and DNA . This application is crucial for the advancement of targeted drug delivery systems and gene therapy.

Synthesis of Organosilicon Compounds

properties

IUPAC Name |

5-(dimethylamino)-N-phenylnaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-20(2)17-12-6-11-16-15(17)10-7-13-18(16)23(21,22)19-14-8-4-3-5-9-14/h3-13,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUULWNDKYKHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Dimethylaminonaphthalene-1-sulfonamido) benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B47406.png)